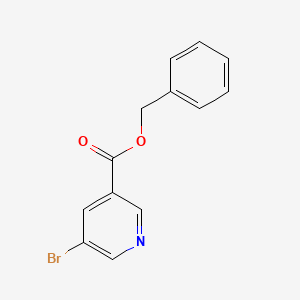

5-Bromo-nicotinic acid benzyl ester

Overview

Description

5-Bromo-nicotinic acid benzyl ester is a derivative of benzyl nicotinate, which is the benzyl ester of nicotinic acid . Benzyl nicotinate is a rubefacient and vasodilator used in combination with analgesics in topical preparations .

Synthesis Analysis

The synthesis of esters, including this compound, often involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another method involves the use of photochemical strategies . The exact synthesis process for this compound is not specified in the available literature.Molecular Structure Analysis

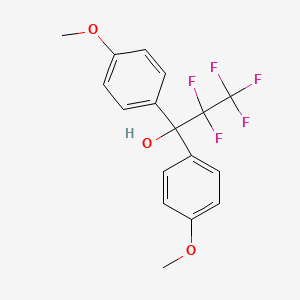

The molecular formula of this compound is C13H11NO2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications

Synthesis and Characterization

Synthesis and Antimicrobial Screening : A study focused on the synthesis and characterization of biologically significant compounds, including derivatives similar to 5-Bromo-nicotinic acid benzyl ester. The research outlines a method for creating benzofuran derivatives with antimicrobial activities, which involves several chemical transformations starting from bromo salicylaldehyde to form benzofuran rings. These compounds were screened for their antimicrobial properties, highlighting the process's relevance in developing new antimicrobial agents (Kumari et al., 2019).

Chemical Stability Evaluation : Another study evaluated the chemical stability of nicotinic acid and its esters, including benzyl nicotinate, under certain conditions. This research is crucial for understanding the stability of such compounds, which is vital for their storage, handling, and application in various fields (Parys & Pyka, 2010).

Medicinal Chemistry Applications

Novel Agonists Synthesis : Research into the synthesis of novel selective neuronal nicotinic receptor (NNR) agonists included the efficient construction of enantiomerically pure pharmacophores from similar compounds. This study demonstrates the potential use of this compound derivatives in synthesizing biologically active molecules for therapeutic applications (Ji et al., 2005).

Antimicrobial Activity : A synthesis approach involving 3-Bromo acetyl coumarins treated with esters of nicotinic acid, including similar structures to this compound, resulted in compounds with significant antimicrobial activity. This study suggests the potential of such derivatives in developing new antimicrobial treatments (Porwal et al., 2009).

Analytical Chemistry Applications

- Densitometry for Separation Effect Evaluation : The use of densitometry in evaluating the separation effect of nicotinic acid derivatives, including esters, showcases a methodological application relevant to analytical chemistry. Such techniques are essential for the quality control and characterization of chemical compounds (Pyka & Klimczok, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar toBenzyl nicotinate , which is known to act as a rubefacient and vasodilator . Rubefacients cause irritation and redness of the skin, increasing blood circulation in the area, while vasodilators widen blood vessels, improving blood flow .

Mode of Action

Based on its structural similarity to benzyl nicotinate, it may interact with its targets to cause vasodilation and irritation of the skin, thereby increasing blood flow .

Result of Action

If it acts similarly to benzyl nicotinate, it may cause local vasodilation and increased blood flow .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Bromo-nicotinic acid benzyl ester. For instance, certain boronic acids and boronic esters, which are used in Suzuki–Miyaura coupling reactions, are known to be sensitive to air .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid and its derivatives can interact with various enzymes and proteins . For instance, nicotinic acid is a precursor to NAD+, a coenzyme essential for numerous biochemical reactions

Cellular Effects

Nicotinic acid and its derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that nicotinic acid and its derivatives can bind to various biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

Nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes and cofactors

Properties

IUPAC Name |

benzyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-6-11(7-15-8-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHZBWZNPRVCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3280741.png)

![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)

![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)

![Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B3280823.png)

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)